molecular formula C13H15NO5 B598254 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid CAS No. 135782-21-7

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

Cat. No. B598254
CAS RN: 135782-21-7
M. Wt: 265.265
InChI Key: AVQCLRKABAZVMZ-UHFFFAOYSA-N
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Description

“4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid” is an organic compound with the molecular formula C13H15NO5 . It is a solid or semi-solid substance . It is a derivative of morpholine .


Molecular Structure Analysis

Carboxylic acids, including “4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid”, have a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the molecule a trigonal planar shape around the carbonyl carbon .


Chemical Reactions Analysis

Carboxylic acids can undergo various reactions, including reactions involving the O-H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

“4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid” is a solid or semi-solid substance . Its molecular weight is 265.26 . Carboxylic acids, including “4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid”, are weak acids . They can form carboxylate salts and can be converted into various derivatives .

Scientific Research Applications

Molecular and Crystal Structure Analysis

The structural analysis of compounds similar to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, such as 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been conducted through X-ray structural examination. This analysis revealed the anti-conformation of the carboxylic group, which is stabilized by an intramolecular hydrogen bond. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Mironova et al., 2012).

Enantioselective Synthesis and Pharmaceutical Applications

The enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, which share a structural motif with 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, has been explored. This process involves a highly selective enzyme-catalyzed kinetic resolution, leading to the efficient and stereoselective production of reboxetine analogs. Such synthetic strategies highlight the potential of these compounds in the development of novel pharmaceutical agents (Fish et al., 2009).

Palladium-Catalyzed Decarboxylative Cycloaddition

Research has also focused on the use of palladium-catalyzed decarboxylative [4 + 2]-cycloaddition reactions involving carboxylic acids, including those related to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. This method allows for the efficient synthesis of compounds with complex structures, such as 3,4-dihydroquinolin-2-ones, demonstrating the versatility of these acids in organic synthesis (Jin et al., 2018).

Green Synthesis Approaches

The electrochemical synthesis of compounds incorporating the morpholine moiety, akin to 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid, represents a green and sustainable approach to chemical synthesis. This method, which involves the electrochemical oxidation of morpholine derivatives, offers a one-pot procedure for creating biologically significant compounds, underscoring the environmental benefits of such synthetic routes (Nematollahi & Esmaili, 2010).

Safety and Hazards

“4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

4-phenylmethoxycarbonylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)11-8-14(6-7-18-11)13(17)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQCLRKABAZVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259610
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid

CAS RN

135782-21-7
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135782-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) 2,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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